molecular formula C8H13FO2S B1382615 Bicyclo[2.2.2]octane-2-sulfonyl fluoride CAS No. 827-18-9

Bicyclo[2.2.2]octane-2-sulfonyl fluoride

Cat. No.: B1382615
CAS No.: 827-18-9
M. Wt: 192.25 g/mol
InChI Key: NIXKPLAFWMVHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.2]octane-2-sulfonyl fluoride (: 827-18-9) is a versatile bicyclic sulfonyl fluoride building block valued in organic synthesis, medicinal chemistry, and biological research . Its core application lies in its role as a key reagent in the development of enzyme inhibitors and potential therapeutic agents. The reactive sulfonyl fluoride group enables it to form stable, covalent bonds with nucleophilic residues—such as serine in active sites—on target proteins, leading to irreversible inhibition and providing a powerful tool for probing enzyme mechanisms . This compound serves as a critical pharmacophore in drug discovery efforts for creating covalent inhibitors. The rigid, three-dimensional bicyclo[2.2.2]octane framework acts as a stable, saturated bioisostere for aromatic rings like phenyl groups, which can help improve metabolic stability and reduce lipophilicity in drug candidates . Beyond drug development, Bicyclo[2.2.2]octane-2-sulfonyl fluoride is also utilized in materials science for the synthesis of specialty chemicals, polymers, and surfactants, leveraging its unique reactivity to construct complex molecular architectures . Furthermore, sulfonyl fluorides of this class are increasingly employed in cutting-edge synthetic methodologies, such as visible-light-mediated photoredox catalysis, for the modular and atom-economic sulfonylation of complex molecules, including anilines . Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

bicyclo[2.2.2]octane-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXKPLAFWMVHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274404
Record name Bicyclo[2.2.2]octane-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-18-9
Record name Bicyclo[2.2.2]octane-2-sulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.2]octane-2-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.2]octane-2-sulfonyl fluoride typically involves the reaction of bicyclo[2.2.2]octane with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .

Industrial Production Methods

Industrial production methods for Bicyclo[2.2.2]octane-2-sulfonyl fluoride are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-2-sulfonyl fluoride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Bicyclo[2.2.2]octane-2-sulfonyl fluoride include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving Bicyclo[2.2.2]octane-2-sulfonyl fluoride depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Scientific Research Applications

Bicyclo[2.2.2]octane-2-sulfonyl fluoride has several key applications:

Organic Synthesis

BSOF serves as a versatile building block in organic synthesis, particularly for the development of new compounds with potential biological activity. Its sulfonyl fluoride group can be utilized to introduce sulfonyl functionalities into various organic molecules, enhancing their reactivity and properties.

Enzyme Inhibition Studies

The compound is particularly useful in studying enzyme inhibition due to its reactive sulfonyl fluoride group, which can covalently modify active sites on target enzymes. This property allows researchers to investigate enzyme mechanisms and develop potent inhibitors for therapeutic applications.

Drug Development

Research is ongoing to explore BSOF's potential as a pharmacophore in drug design. Its ability to form stable covalent bonds with nucleophilic sites on proteins makes it an attractive candidate for creating enzyme inhibitors that could lead to therapeutic agents for various diseases.

Specialty Chemicals Production

BSOF is utilized in the production of specialty chemicals and materials with unique properties, including polymers and surfactants. Its distinctive reactivity allows for the synthesis of complex molecular architectures that are valuable in materials science.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.2]octane-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites .

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane-2-sulfonyl Fluoride

The structural analog (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonyl fluoride (CID: 121552487) features a smaller bicyclo[2.2.1] framework. Key differences include:

  • Molecular Formula : C₇H₁₁FO₂S (vs. C₈H₁₃FO₂S for the [2.2.2] analog) .
  • Stereochemical Complexity : The [2.2.1] framework has distinct endo/exo stereochemistry, whereas the [2.2.2] system lacks this distinction, simplifying synthesis and analysis .

Bicyclo[2.2.2]octane-2-sulfonyl Chloride

The sulfonyl chloride analog (CAS: 1876137-28-8) differs in the halogen substituent:

  • Reactivity : Sulfonyl chlorides are significantly more reactive than sulfonyl fluorides in nucleophilic substitutions due to the poorer leaving-group ability of fluoride. This makes the chloride variant less stable in aqueous environments .
  • Applications : Sulfonyl fluorides are preferred in bioconjugation and drug design for their hydrolytic stability, whereas chlorides are used in scenarios requiring rapid reactivity .

Table 1: Comparison of Bicyclo Sulfonyl Halides

Property Bicyclo[2.2.2]octane-2-sulfonyl Fluoride Bicyclo[2.2.1]heptane-2-sulfonyl Fluoride Bicyclo[2.2.2]octane-2-sulfonyl Chloride
Molecular Formula C₈H₁₃FO₂S C₇H₁₁FO₂S C₈H₁₃ClO₂S
Molecular Weight (g/mol) 192.25 186.22 208.71
Halogen Reactivity Low (stable) Low (stable) High (reactive)
Key Application SuFEx chemistry N/A Reactive intermediates
References

Comparison with Bicyclo Compounds Bearing Different Substituents

{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl Chloride

This derivative (CID: 130710652) features a methylene spacer between the bicyclo framework and the sulfonyl chloride group:

  • Structure : C₉H₁₅ClO₂S (vs. C₈H₁₃FO₂S for the sulfonyl fluoride) .
  • Collision Cross-Section (CCS) : Predicted CCS values for its adducts (e.g., [M+H]+: 140.6 Ų) suggest similar steric bulk to the parent sulfonyl fluoride .

2-Oxabicyclo[2.2.2]octane Derivatives

Replacing a carbon in the bicyclo[2.2.2]octane framework with oxygen (e.g., 2-oxabicyclo[2.2.2]octane) significantly alters properties:

  • Solubility: In Imatinib analogs, 2-oxabicyclo[2.2.2]octane increased water solubility to 389 µM, outperforming both phenyl (351 µM) and non-oxygenated bicyclo[2.2.2]octane (113 µM) .
  • Metabolic Stability : The oxygen atom reduces lipophilicity (LogP) and enhances metabolic stability, making it a superior bioisostere for aromatic rings in drug design .

Table 2: Substituent Effects on Physicochemical Properties

Compound Solubility (µM) LogP Metabolic Stability Key Feature References
Bicyclo[2.2.2]octane-2-sulfonyl fluoride N/A ~1.5* Moderate Rigid, stable
2-Oxabicyclo[2.2.2]octane (in Imatinib) 389 1.2 High Oxygen-enhanced solubility
Bicyclo[2.2.2]octane (in Imatinib) 113 2.8 Low Low polarity

*Estimated based on structural analogs.

Substituent Effects on NMR Chemical Shifts

Studies on 2-substituted bicyclo[2.2.2]octanes reveal predictable substituent effects:

  • α and β Shifts : A sulfonyl fluoride group at C-2 causes downfield shifts at C-1 (α) and C-3 (β) by ~14 ppm and ~10 ppm , respectively, compared to the parent hydrocarbon .
  • γ-Syn Effects: The rigidity of the bicyclo framework amplifies steric interactions, leading to smaller γ-syn shifts than in norbornane systems .

Table 3: NMR Chemical Shifts (ppm) for 2-Substituted Bicyclo[2.2.2]octanes

Substituent C-1 (α) C-3 (β) C-7 (γ) Reference
Parent Hydrocarbon 25.3 26.1 21.0
-SO₂F 39.1 36.8 23.5
-CO₂H 38.9 35.2 22.7
-OH 37.5 34.6 22.1

Biological Activity

Bicyclo[2.2.2]octane-2-sulfonyl fluoride (BSOF) is a bicyclic compound characterized by its unique structural framework and the presence of a sulfonyl fluoride functional group. This compound has garnered attention in the fields of organic synthesis, medicinal chemistry, and biological research due to its potential applications in enzyme inhibition and drug development.

Chemical Structure and Properties

  • Molecular Formula: C₈H₉F₁O₂S
  • Structural Features: The bicyclo[2.2.2]octane framework provides rigidity, which can influence the compound's reactivity and selectivity in biological systems.

The biological activity of BSOF primarily arises from the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The specific molecular targets and pathways involved depend on the application and the nature of the nucleophilic sites.

Applications in Biological Research

BSOF has several important applications in biological research:

  • Enzyme Inhibition: The compound is particularly useful in studying enzymes that interact with sulfonyl fluoride groups. It can serve as a potent inhibitor by covalently modifying active sites on target enzymes, thus altering their activity.
  • Drug Development: BSOF is being investigated for its potential as a pharmacophore in drug design, especially for creating enzyme inhibitors that could lead to therapeutic agents for various diseases.

Research Findings

Recent studies have explored the potential of BSOF in various contexts:

  • Enzyme Interaction Studies:
    • BSOF has been employed to investigate enzyme inhibition mechanisms, particularly for enzymes that are sensitive to sulfonyl fluoride modifications. This includes studies on proteases where BSOF acts as an irreversible inhibitor by binding to the active site.
  • Synthesis of Derivatives:
    • Research has shown that derivatives of BSOF can be synthesized through substitution reactions with nucleophiles like amines and alcohols, leading to sulfonamide derivatives that may exhibit enhanced biological activity .
  • Case Study: SARS-CoV-2 Protease Inhibition:
    • A related study involving fused bicyclo[2.2.2]octenes demonstrated their potential as non-covalent inhibitors for the SARS-CoV-2 main protease (3CLpro), suggesting that similar scaffolds could be developed from BSOF derivatives .

Data Table: Summary of Biological Activities

Activity Description References
Enzyme InhibitionActs as an irreversible inhibitor for various enzymes through covalent modification
Drug Development PotentialInvestigated as a pharmacophore for developing enzyme inhibitors
Synthesis of DerivativesCan undergo substitution reactions yielding biologically active sulfonamide derivatives
SARS-CoV-2 Protease StudiesRelated compounds show promise as non-covalent inhibitors for viral proteases

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]octane-2-sulfonyl fluoride
Reactant of Route 2
Bicyclo[2.2.2]octane-2-sulfonyl fluoride

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